molecular formula C15H27N7O8 B1330010 Arg-gly-asp-ser CAS No. 91037-65-9

Arg-gly-asp-ser

Numéro de catalogue: B1330010
Numéro CAS: 91037-65-9
Poids moléculaire: 433.42 g/mol
Clé InChI: NNRFRJQMBSBXGO-CIUDSAMLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le peptide RGDS est un peptide synthétique composé d’arginine, de glycine, d’acide aspartique et de sérine. Il est dérivé du peptide RGD naturel, qui est un motif d’adhésion cellulaire que l’on retrouve dans de nombreuses protéines de la matrice extracellulaire et du plasma. Le peptide RGDS est connu pour sa capacité à se lier aux récepteurs intégrines à la surface cellulaire, ce qui en fait un outil précieux dans diverses applications biomédicales, en particulier en thérapie anticancéreuse et en génie tissulaire .

Applications De Recherche Scientifique

Le peptide RGDS a une large gamme d’applications en recherche scientifique, notamment :

Mécanisme D'action

Le peptide RGDS exerce ses effets en se liant aux récepteurs intégrines à la surface cellulaire. Les intégrines sont des récepteurs transmembranaires qui permettent les interactions entre les cellules et les cellules et entre les cellules et la matrice extracellulaire. La liaison du peptide RGDS aux intégrines déclenche des voies de signalisation intracellulaire qui régulent divers processus cellulaires, notamment l’adhésion cellulaire, la migration, la prolifération et la survie. Ce mécanisme est particulièrement important en thérapie anticancéreuse, où le peptide peut cibler les cellules tumorales et inhiber leur croissance .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du peptide RGDS implique généralement la synthèse peptidique en phase solide (SPPS), une méthode largement utilisée pour la production de peptides. Le processus commence par la fixation de l’acide aminé C-terminal (sérine) à un support de résine solide. La chaîne peptidique est ensuite allongée par l’addition séquentielle d’acides aminés protégés (acide aspartique, glycine et arginine) par des réactions de couplage. Chaque étape de couplage est suivie d’une déprotection pour éliminer les groupes protecteurs, permettant l’ajout de l’acide aminé suivant. Le peptide final est clivé de la résine et purifié par chromatographie liquide haute performance (HPLC) .

Méthodes de production industrielle

La production industrielle du peptide RGDS suit des principes similaires à la synthèse à l’échelle du laboratoire, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour rationaliser le processus, garantissant un rendement et une pureté élevés. L’utilisation de techniques de purification avancées, telles que la HPLC préparative, améliore encore la qualité du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le peptide RGDS peut subir diverses réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des modifications spécifiques apportées au peptide. Par exemple, l’oxydation peut conduire à la formation de dimères liés par des ponts disulfures, tandis que les réactions de substitution peuvent produire des peptides avec des groupes fonctionnels modifiés .

Comparaison Avec Des Composés Similaires

Composés similaires

    Peptide RGD : Le peptide parent à partir duquel le RGDS est dérivé. Il ne possède pas le résidu sérine mais conserve des propriétés de liaison aux intégrines similaires.

    Peptide iRGD : Une variante internalisante du peptide RGD qui peut pénétrer dans les cellules tumorales et délivrer des agents thérapeutiques plus efficacement.

    Peptides modifiés par RGD : Divers peptides modifiés avec le motif RGD pour améliorer leurs capacités de ciblage

Unicité du peptide RGDS

Le peptide RGDS est unique en raison de la présence du résidu sérine, qui peut améliorer sa solubilité et sa stabilité. Cette modification permet des applications plus polyvalentes en recherche biomédicale et en thérapie par rapport au peptide RGD parent .

Activité Biologique

Arg-Gly-Asp-Ser (RGDS) is a peptide sequence that plays a crucial role in cell adhesion and signaling through its interaction with integrins, a family of cell surface receptors. This sequence is derived from the extracellular matrix proteins and has been extensively studied for its biological activities, particularly in the context of cell adhesion, migration, and proliferation. The following sections detail the biological activity of RGDS, supported by research findings, tables summarizing key data, and case studies.

RGDS interacts primarily with integrins, facilitating cell adhesion to the extracellular matrix (ECM). The binding of RGDS to integrins initiates a cascade of intracellular signaling pathways that influence various cellular functions. The biological activity of RGDS can be attributed to its ability to mimic ECM proteins, thus influencing cell behavior in physiological and pathological contexts.

Key Mechanisms:

  • Cell Adhesion : RGDS promotes adhesion of various cell types, including fibroblasts and endothelial cells, by binding to integrin receptors such as αvβ3 and α5β1.
  • Cell Migration : By enhancing adhesion, RGDS also facilitates cell migration, which is critical during wound healing and tissue regeneration.
  • Signal Transduction : The engagement of integrins by RGDS activates signaling pathways that regulate cell survival, proliferation, and differentiation.

1. Structural Insights

Studies using NMR spectroscopy have shown that RGDS can adopt specific secondary structures in solution that are essential for its biological function. For instance, RGDS forms a type II beta-turn at physiological pH, which is critical for its interaction with integrins .

2. In Vitro Studies

In vitro experiments have demonstrated that RGDS enhances the adhesion of NIH/3T3 cells significantly compared to controls. As shown in Table 1, the relative cell adhesion ratio on RGDS-coated surfaces was 2.5-fold higher than on surfaces without the peptide .

Peptide SequenceRelative Cell Adhesion Ratio
RGDS2.5
Control1.0

3. Case Studies

Case Study 1: Thrombolytic Activity
A study evaluated the thrombolytic potency of a complex formed with UK/PD-RGDS (urokinase-functionalized with RGDS). The results indicated that this complex exhibited enhanced thrombolytic activity compared to unmodified urokinase, demonstrating the potential of RGDS in therapeutic applications for clot dissolution .

Case Study 2: Glioblastoma Treatment
In another study focusing on glioblastoma, hydrogels functionalized with RGDS were developed to disrupt fibronectin-mediated interactions between tumor cells and the ECM. The RGDS-functionalized hydrogels not only facilitated cell apoptosis but also showed cytotoxic effects independent of drug incorporation . This highlights the potential use of RGDS in targeting tumor microenvironments.

Tissue Engineering

RGDS peptides are widely utilized in tissue engineering as scaffolds to enhance cell attachment and proliferation. By incorporating RGDS into biomaterials, researchers aim to create more effective scaffolds for regenerative medicine.

Cancer Therapy

The ability of RGDS to disrupt tumor cell adhesion presents opportunities for developing novel cancer therapies. By inhibiting integrin-mediated interactions, RGDS can potentially reduce metastasis and improve treatment efficacy.

Propriétés

IUPAC Name

(3S)-3-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N7O8/c16-7(2-1-3-19-15(17)18)12(27)20-5-10(24)21-8(4-11(25)26)13(28)22-9(6-23)14(29)30/h7-9,23H,1-6,16H2,(H,20,27)(H,21,24)(H,22,28)(H,25,26)(H,29,30)(H4,17,18,19)/t7-,8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNRFRJQMBSBXGO-CIUDSAMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N7O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50920002
Record name 3-({2-[(2-Amino-5-carbamimidamido-1-hydroxypentylidene)amino]-1-hydroxyethylidene}amino)-4-[(1-carboxy-2-hydroxyethyl)imino]-4-hydroxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50920002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91037-65-9
Record name Arginyl-glycyl-aspartyl-serine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091037659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-({2-[(2-Amino-5-carbamimidamido-1-hydroxypentylidene)amino]-1-hydroxyethylidene}amino)-4-[(1-carboxy-2-hydroxyethyl)imino]-4-hydroxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50920002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FIBRONECTIN TETRAPEPTIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AC6UDA2MFC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Arg-gly-asp-ser
Reactant of Route 2
Arg-gly-asp-ser
Reactant of Route 3
Arg-gly-asp-ser
Reactant of Route 4
Arg-gly-asp-ser
Reactant of Route 5
Arg-gly-asp-ser
Reactant of Route 6
Arg-gly-asp-ser
Customer
Q & A

A: The primary target of RGDS is a family of cell surface receptors called integrins [, , , , ]. These receptors are transmembrane proteins that mediate cell-to-cell and cell-to-extracellular matrix interactions.

ANone: Binding of RGDS to integrins triggers a cascade of intracellular signaling events that regulate various cellular processes, including:

  • Cell adhesion: RGDS promotes cell attachment to extracellular matrix proteins like fibronectin and vitronectin [, , , , ]. This interaction is crucial for cell anchorage, spreading, and migration.
  • Cell migration: RGDS plays a vital role in cell movement by providing traction points for cells to adhere to and migrate along the extracellular matrix [, , ]. This process is essential for wound healing, tissue development, and immune response.
  • Focal adhesion formation: RGDS binding to integrins promotes the formation of focal adhesions, which are specialized structures that link the extracellular matrix to the intracellular cytoskeleton [, ]. Focal adhesions are crucial for cell signaling, mechanotransduction, and force generation.
  • Cell signaling: Integrin engagement by RGDS activates intracellular signaling pathways, such as focal adhesion kinase (FAK) and mitogen-activated protein kinase (MAPK) pathways [, ]. These pathways regulate gene expression, cell proliferation, differentiation, and survival.

ANone: The molecular formula of RGDS is C14H26N6O7. It has a molecular weight of 390.4 g/mol.

A: NMR studies have been conducted on cyclic analogs of RGDS, revealing preferred conformations and providing insights into structure-activity relationships []. These studies often employ high-field 1H NMR techniques and computational methods to determine the three-dimensional structure and dynamics of the peptide.

ANone: Modifications to the RGDS sequence can significantly influence its activity:

  • Flanking residues: The amino acids surrounding the core RGDS sequence can modulate its affinity for integrins [, , ]. For example, the addition of a proline residue after the serine can enhance binding to certain integrins.
  • Cyclization: Forming cyclic peptides by linking the N- and C-termini can increase potency and stability compared to linear RGDS [, ]. This is because cyclization restricts the conformational flexibility of the peptide, potentially leading to a more favorable binding conformation.
  • N-terminal modifications: Acetylation or other modifications at the N-terminus can enhance stability and improve pharmacokinetic properties [, ]. These modifications can protect the peptide from enzymatic degradation and enhance its bioavailability.
  • D-amino acid substitutions: Replacing L-amino acids with their D-isomers can increase resistance to proteolysis and improve stability [, ]. D-amino acids are less prone to cleavage by proteases, thus prolonging the peptide's half-life in vivo.

ANone: Various in vitro assays are employed to assess the biological effects of RGDS, including:

  • Cell adhesion assays: Quantifying the number of cells adhering to RGDS-coated surfaces provides insights into its ability to promote cell attachment [, , ].
  • Cell migration assays: Scratch assays or transwell migration assays measure the ability of cells to move across a barrier in the presence or absence of RGDS [, ].
  • Proliferation assays: Measuring cell growth and division in response to RGDS treatment helps determine its effects on cell proliferation [, , ].
  • Apoptosis assays: Evaluating cell death markers, such as caspase activation and DNA fragmentation, can reveal the pro-apoptotic or anti-apoptotic effects of RGDS [, ].

ANone: Yes, RGDS has been tested in various animal models to evaluate its therapeutic potential:

  • Tumor metastasis models: RGDS and its analogs have shown promise in inhibiting tumor metastasis in animal models by interfering with tumor cell adhesion and extravasation [, , ].
  • Wound healing models: The ability of RGDS to promote cell migration and matrix deposition makes it a potential candidate for wound healing applications [].
  • Thrombosis models: RGDS can interfere with platelet aggregation, suggesting its potential as an antithrombotic agent [, , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.